印地那韦硫酸盐

描述

Indinavir sulfate is a protease inhibitor used as a component of highly active antiretroviral therapy to treat HIV/AIDS . It is a white crystalline powder that is soluble in water and ethanol but poorly soluble in acetonitrile and dichloromethane . Indinavir sulfate works by inhibiting the protease enzyme, which is essential for the HIV virus to replicate .

作用机制

硫酸依法韦仑抑制 HIV 病毒蛋白酶,该酶对于将 gag-pol 多肽裂解成有功能的病毒蛋白至关重要 . 通过与蛋白酶活性位点结合,硫酸依法韦仑阻止了成熟的、具有感染性的病毒颗粒的形成 . 这种抑制导致产生不成熟的、无感染性的病毒颗粒,从而降低患者体内的病毒载量 .

类似化合物:

利托那韦: 另一种与其他抗逆转录病毒药物联合使用的蛋白酶抑制剂。

沙奎那韦: 具有类似作用机制但药代动力学性质不同的蛋白酶抑制剂。

洛匹那韦: 通常与利托那韦联合使用以提高疗效。

硫酸依法韦仑的独特性: 硫酸依法韦仑由于其特定的化学结构而独一无二,这使其能够有效地抑制 HIV 蛋白酶。 硫酸盐的存在增强了其溶解度和生物利用度,使其更容易口服 .

科学研究应用

硫酸依法韦仑具有广泛的科学研究应用,包括:

生化分析

Biochemical Properties

Indinavir sulfate plays a crucial role in biochemical reactions as it inhibits the HIV viral protease enzyme . This enzyme is required for the proteolytic cleavage of the viral polyprotein precursors into the individual functional proteins found in infectious HIV-1 . Indinavir sulfate binds to the protease active site and inhibits the activity of the enzyme .

Cellular Effects

Indinavir sulfate has significant effects on various types of cells and cellular processes. It influences cell function by preventing the HIV protease from functioning normally . This inhibition prevents cleavage of the viral polyproteins, resulting in the formation of immature non-infectious viral particles

Molecular Mechanism

The molecular mechanism of action of Indinavir sulfate involves its binding to the active site of the HIV-1 protease enzyme . This binding inhibits the enzyme’s activity, preventing the cleavage of the viral polyproteins into individual functional proteins . This results in the formation of immature, non-infectious viral particles .

Temporal Effects in Laboratory Settings

It is known that Indinavir sulfate wears off quickly after dosing

Dosage Effects in Animal Models

The effects of Indinavir sulfate vary with different dosages in animal models

Metabolic Pathways

Indinavir sulfate is involved in several metabolic pathways. It is metabolized in the liver, primarily via the cytochrome P450 3A4 (CYP3A4) enzyme . Seven metabolites of Indinavir sulfate have been identified, including one glucuronide conjugate and six oxidative metabolites .

Transport and Distribution

It is known that the drug is administered orally and has good oral bioavailability

准备方法

合成路线和反应条件: 硫酸依法韦仑是通过一系列化学反应合成的,涉及形成哌嗪环并连接各种官能团。合成路线通常包括以下步骤:

- 形成哌嗪环。

- 连接吡啶和苄基。

- 引入羟乙基骨架。

- 形成硫酸盐。

工业生产方法: 硫酸依法韦仑的工业生产涉及使用与实验室合成相同的步骤进行大规模化学合成,但针对效率和产率进行了优化。该过程包括:

- 使用高纯度试剂。

- 严格控制反应条件,如温度、压力和 pH 值。

- 通过结晶和过滤纯化最终产品。

化学反应分析

反应类型: 硫酸依法韦仑会发生各种化学反应,包括:

氧化: 硫酸依法韦仑在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 还原反应可以改变连接到哌嗪环上的官能团。

取代: 取代反应可以在吡啶和苄基处发生,导致形成不同的衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及卤化剂,如氯或溴。

主要形成的产物: 这些反应形成的主要产物包括具有修饰官能团的硫酸依法韦仑的各种衍生物,这些衍生物可能具有不同的药理性质。

相似化合物的比较

Ritonavir: Another protease inhibitor used in combination with other antiretroviral drugs.

Saquinavir: A protease inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Lopinavir: Often used in combination with ritonavir for enhanced efficacy.

Uniqueness of Indinavir Sulfate: Indinavir sulfate is unique due to its specific chemical structure, which allows it to effectively inhibit the HIV protease enzyme. Its solubility and bioavailability are enhanced by the presence of the sulfate salt, making it easier to administer orally .

Indinavir sulfate remains a significant compound in the field of antiretroviral therapy, despite its side effects and the development of newer drugs .

生物活性

Indinavir sulfate, marketed as Crixivan, is a potent and selective protease inhibitor used in the treatment of human immunodeficiency virus type 1 (HIV-1) infection. Understanding its biological activity is crucial for optimizing therapeutic strategies and managing side effects. This article explores the pharmacokinetics, efficacy, safety, and notable case studies related to indinavir sulfate.

Pharmacokinetics

Indinavir exhibits nonlinear pharmacokinetics characterized by rapid absorption and significant variability based on food intake. Key pharmacokinetic parameters include:

- Absorption : Indinavir is rapidly absorbed in the fasting state, with peak plasma concentrations occurring approximately 0.8 hours post-administration .

- Dose Proportionality : Plasma concentrations and urinary excretion increase more than proportionally with doses ranging from 40 to 1,000 mg .

- Renal Clearance : Renal clearance exceeds glomerular filtration rate, indicating a net tubular secretion component. However, at higher plasma concentrations, this tubular secretion may decrease .

Table 1: Pharmacokinetic Parameters of Indinavir Sulfate

| Parameter | Value |

|---|---|

| Time to Peak Concentration | ~0.8 hours |

| Dose Range | 40 - 1,000 mg |

| Renal Clearance | Exceeds GFR |

| AUC (Fasted) | 6.86 µM·h (400 mg) |

| AUC (Fed) | 1.54 µM·h (400 mg) |

Efficacy

Indinavir's primary mechanism of action involves inhibiting the HIV-1 protease enzyme, which is essential for viral replication. The drug has demonstrated significant antiviral activity in clinical settings:

- Inhibition Concentration : The concentration required for 95% inhibition of HIV replication ranges from 25 to 100 nM .

- Combination Therapy : When used alongside nucleoside analogs such as zidovudine and didanosine, indinavir shows synergistic effects, enhancing overall antiviral efficacy .

Safety and Side Effects

Despite its effectiveness, indinavir is associated with several side effects, notably nephrolithiasis (kidney stones). The incidence of nephrolithiasis is approximately 12.4%, leading to discontinuation of therapy in many cases .

Case Study Example :

A notable case involved a patient who developed symptomatic indinavir-induced nephrolithiasis 3.5 years after discontinuing the drug. This case highlights the potential for delayed side effects even after cessation of therapy .

Research Findings

Recent studies have explored various aspects of indinavir's biological activity:

- Nephrotoxicity Risk Factors : A study involving 781 patients indicated that factors such as fluid depletion and concurrent use of nephrotoxic drugs increased the risk of indinavir-related renal complications .

- Long-term Effects : Some patients have reported symptoms related to nephrolithiasis long after stopping treatment, suggesting a need for ongoing monitoring even post-therapy .

属性

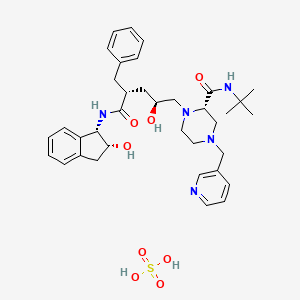

IUPAC Name |

(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H47N5O4.H2O4S/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43;1-5(2,3)4/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45);(H2,1,2,3,4)/t28-,29+,31+,32-,33+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBQKPWHXMGDLP-BDEHJDMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49N5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

150378-17-9 (Parent) | |

| Record name | Indinavir sulfate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157810816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1044221 | |

| Record name | Indinavir sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

711.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very soluble in water and ethanol | |

| Record name | INDINAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Combinations of antiretroviral drugs are successfully used for the treatment of acquired immune deficiency syndrome and reduce the incidence of severe human immunodeficiency virus (HIV)-associated dementia. To test whether such drugs affect the GSH metabolism of brain cells, we have exposed astrocyte-rich primary cultures to various antiretroviral compounds. Treatment of the cultures with the protease inhibitors indinavir or nelfinavir in low micromolar concentrations resulted in a time- and concentration-dependent depletion of cellular GSH from viable cells which was accompanied by a matching increase in the extracellular GSH content. In contrast, the reverse transcriptase inhibitors zidovudine, lamivudine, efavirenz or nevirapine did not alter cellular or extracellular GSH levels. Removal of indinavir from the medium by washing the cells terminated the stimulated GSH export immediately, while the nelfinavir-induced accelerated GSH export was maintained even after removal of nelfinavir. The stimulation of the GSH export from viable astrocytes by indinavir or nelfinavir was completely prevented by the application of MK571, an inhibitor of the multidrug resistance protein 1. These data demonstrate that indinavir and nelfinavir stimulate multidrug resistance protein 1-mediated GSH export from viable astrocytes and suggest that treatment of patients with such inhibitors may affect the GSH homeostasis in brain., Indinavir is a selective, competitive, reversible inhibitor of HIV protease. HIV protease, an aspartic endopeptidase that functions as a homodimer, plays an essential role in the HIV replication cycle and the formation of infectious virus. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes (i.e., p55 and p160) to form structural proteins of the virion core (i.e., p17, p24, p9, and p7) and essential viral enzymes (i.e., reverse transcriptase, integrase, and protease). Because indinavir is a structural analog of the HIV Phe-Pro protease cleavage site, the drug inhibits the function of the enzyme. By interfering with the formation of these essential proteins and enzymes, indinavir blocks maturation of the virus and causes the formation of nonfunctional, immature, noninfectious virions. Indinavir is active in both acutely and chronically infected cells since it targets the HIV replication cycle after translation and before assembly. Thus, the drug is active in chronically infected cells (e.g., monocytes and macrophages) that generally are not affected by nucleoside reverse transcriptase inhibitors (e.g., didanosine, lamivudine, stavudine, zalcitabine, zidovudine). Indinavir does not affect early stages of the HIV replication cycle; however, the drug interferes with the production of infectious HIV and limits further infectious spread of the virus., While the complete mechanisms of antiviral activity of indinavir have not been fully elucidated, indinavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2), by interfering with HIV protease. The drug, therefore, exerts a virustatic effect against retroviruses by acting as an HIV protease inhibitor., Indinavir is a highly specific inhibitor of HIV protease and does not appear to interfere with the activity of human aspartic endopeptidases at clinically relevant concentrations. In one study, there was no evidence of inhibition of human cathepsin D or renin using indinavir concentrations exceeding 10 uM., Unlike nucleoside antiretroviral agents, the antiviral activity of indinavir does not depend on intracellular conversion to an active metabolite. Indinavir and other HIV protease inhibitors (e.g., amprenavir, lopinavir, nelfinavir, ritonavir, saquinavir) act at a different stage of the HIV replication cycle than nucleoside and nonnucleoside reverse transcriptase inhibitors, and results of in vitro studies indicate that the antiretroviral effects of HIV protease inhibitors and some nucleoside agents (e.g., didanosine, zidovudine) or nonnucleoside agents (e.g., efavirenz, nevirapine) may be additive or synergistic. In one in vitro study, indinavir used in conjunction with zidovudine resulted in an additive effect against HIV-1; however, addition of lamivudine to these drugs resulted in a synergistic effect. | |

| Record name | INDINAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from absolute ethanol, White to off-white hygroscopic crystalline powder | |

CAS No. |

157810-81-6 | |

| Record name | Indinavir sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157810-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indinavir sulfate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157810816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crixivan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=697197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indinavir sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 157810-81-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDINAVIR SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/771H53976Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INDINAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

150-153 °C (decomposes) | |

| Record name | INDINAVIR SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。